molecular formula C10H14N4O6 B13856737 6-(((1,3-Dioxolan-2-yl)methyl)amino)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

6-(((1,3-Dioxolan-2-yl)methyl)amino)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

Cat. No.: B13856737
M. Wt: 286.24 g/mol
InChI Key: KILFNAOXDONMIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(((1,3-Dioxolan-2-yl)methyl)amino)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a pyrimidine core substituted with a nitro group and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((1,3-Dioxolan-2-yl)methyl)amino)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative and introduce the nitro group through nitration reactions. The dioxolane ring can be introduced via a nucleophilic substitution reaction using appropriate dioxolane precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-(((1,3-Dioxolan-2-yl)methyl)amino)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted dioxolane derivatives.

Scientific Research Applications

6-(((1,3-Dioxolan-2-yl)methyl)amino)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(((1,3-Dioxolan-2-yl)methyl)amino)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the dioxolane ring can enhance the compound’s binding affinity to specific targets. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione: Lacks the dioxolane ring, making it less versatile in terms of chemical reactivity.

    6-Amino-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione:

Uniqueness

6-(((1,3-Dioxolan-2-yl)methyl)amino)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is unique due to the presence of both a nitro group and a dioxolane ring, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C10H14N4O6

Molecular Weight

286.24 g/mol

IUPAC Name

6-(1,3-dioxolan-2-ylmethylamino)-1,3-dimethyl-5-nitropyrimidine-2,4-dione

InChI

InChI=1S/C10H14N4O6/c1-12-8(11-5-6-19-3-4-20-6)7(14(17)18)9(15)13(2)10(12)16/h6,11H,3-5H2,1-2H3

InChI Key

KILFNAOXDONMIZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])NCC2OCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.